molecular formula C16H17NO2S2 B2839529 (E)-3-(furan-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1706491-79-3

(E)-3-(furan-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No. B2839529
CAS RN: 1706491-79-3
M. Wt: 319.44
InChI Key: WJIFGNUQASNNSK-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. This compound is also known as FT-1 or 2-(furan-2-yl)-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)acrylaldehyde.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Furan-2-yl and thiophen-2-yl derivatives participate in various chemical reactions, such as the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction, leading to the synthesis of complex heterocyclic compounds like 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. These methodologies are notable for their good yields, high selectivity, and efficiency, providing a pathway for synthesizing pharmacologically relevant compounds (Reddy et al., 2012).
  • The condensation of furan-2-yl and thiophen-2-yl derivatives with nitro-substituted CH acids produces geminally activated nitro dienes. This process exemplifies the versatility of these compounds in creating highly functionalized organic molecules (Baichurin et al., 2019).

Photophysical Properties

  • The study of solvatochromic effects on the absorption and fluorescence spectra of chalcone derivatives, including those with furan-2-yl groups, reveals their potential in optoelectronic applications. These compounds show significant shifts in their photophysical properties based on solvent polarity, indicating their suitability for use in sensing and molecular electronics (Kumari et al., 2017).

Catalysis and Material Science

  • Furan and thiophene derivatives have been used in catalytic processes and the synthesis of polymers. For instance, gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols result in the efficient preparation of furans, pyrroles, and thiophenes. These reactions are significant for producing aromatic heterocycles under mild conditions, contributing to material science and organic synthesis (Aponick et al., 2009).

Antioxidant Agents

  • Catalytic synthesis studies have identified novel chalcone derivatives with furan and thiophene moieties as potent antioxidant agents. These compounds demonstrate the importance of furan and thiophene units in designing molecules with desired biological activities, highlighting their relevance in developing new therapeutic agents (Prabakaran et al., 2021).

properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c18-16(6-5-13-3-1-10-19-13)17-8-7-15(21-12-9-17)14-4-2-11-20-14/h1-6,10-11,15H,7-9,12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIFGNUQASNNSK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one

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